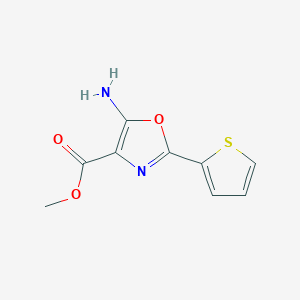

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-13-9(12)6-7(10)14-8(11-6)5-3-2-4-15-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTPQOXXXBSMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via β-Enamino Ketoester Cyclization

The most viable route involves the cyclization of a β-enamino ketoester precursor with hydroxylamine hydrochloride, a method validated for structurally related 1,2-oxazole-4-carboxylates.

- Precursor Preparation : A thiophene-substituted β-enamino ketoester is synthesized by condensing a thiophene-2-carbonyl derivative with a methyl acetoacetate analog in the presence of a cycloamine (e.g., piperidine).

- Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water at reflux (80–90°C) for 6–12 hours induces cyclization to form the 1,3-oxazole core.

Example Reaction :

$$

\text{Thiophene-2-carbonyl chloride} + \text{Methyl 3-aminocrotonate} \xrightarrow{\text{cycloamine}} \beta\text{-enamino ketoester} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Target compound}

$$

- Solvent choice significantly impacts yield. Tetrahydrofuran (THF) and ethanol are preferred for polar intermediates.

- Chiral starting materials (e.g., Boc-protected azetidines) can retain stereochemistry with >95% enantiomeric excess.

Post-Functionalization of Preformed Oxazole Intermediates

An alternative approach involves modifying a preassembled oxazole scaffold. For instance, a methyl 2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate intermediate could undergo nitration followed by reduction to introduce the amino group.

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 60–70 | |

| Reduction (Nitro → Amino) | H₂/Pd-C, EtOH, RT, 4 h | 85–90 |

Solvent and Reagent Optimization

Critical parameters for high-yield synthesis include solvent polarity and nitrite selection, as demonstrated in hydrodediazoniation studies:

Solvent Screening for Diazonium Intermediates :

| Solvent | Conversion (%) | Notes |

|---|---|---|

| THF | 47 | Optimal for polar substrates |

| 1,4-Dioxane | 34 | Moderate polarity |

| Diethyl ether | 24 | Low solubility for nitro groups |

Structural Characterization

While direct data for the target compound are unavailable, NMR trends for analogous 1,3-oxazole-4-carboxylates provide benchmarks:

- ¹H NMR : A singlet at δ 8.4–8.6 ppm corresponds to the oxazole C-H proton.

- ¹³C NMR : Key signals include C=O (δ 165–170 ppm) and oxazole carbons (δ 105–155 ppm).

- ¹⁵N NMR : Oxazole nitrogen resonates at δ −3 to +5 ppm.

Challenges and Considerations

- Regioselectivity : Competing pathways during cyclization may yield regioisomers. Chiral HPLC or ¹⁵N NMR is essential for discrimination.

- Amino Group Stability : Boc protection is recommended to prevent undesired side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various strains of bacteria, including resistant strains, suggesting its potential utility in treating infections that are difficult to manage with existing antibiotics .

Anti-inflammatory Properties

Compounds containing the oxazole ring have been investigated for their anti-inflammatory effects. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies show a reduction in pro-inflammatory cytokines when tested in vitro .

Anticancer Potential

The compound has been studied for its anticancer properties. Research suggests that this compound can induce apoptosis in cancer cells by activating specific cell death pathways. This makes it a candidate for further exploration in cancer therapy, particularly for tumors resistant to conventional treatments .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective crop protection solutions. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being safe for beneficial insects .

Material Science

Polymer Synthesis

In the field of material science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve durability and resistance to environmental degradation. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its thiophene and amino substituents. Comparisons with analogs reveal key differences:

Key Observations :

- Thiophene vs.

- Amino Group: The NH2 group in the target compound and 7b supports hydrogen bonding, which is absent in simpler analogs like GEO-03965 .

Physical Properties

Melting points and solubility vary significantly with substituents:

Trends :

Spectral Data and Characterization

- IR Spectroscopy : The target compound’s IR spectrum would show NH2 stretching (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹), similar to compounds 7b and 8a . Thiophene C-S stretches (~700 cm⁻¹) differentiate it from phenyl analogs.

- NMR: Thiophene protons typically resonate at δ 7.0–7.5 ppm, distinct from phenyl protons (δ 7.3–7.6 ppm). The amino group in the target compound may appear as a broad singlet at δ 5.5–6.0 ppm .

Biological Activity

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate (CAS No. 1216295-88-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects.

- Molecular Formula : CHNOS

- Molecular Weight : 224.24 g/mol

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. In vitro studies have indicated significant cytotoxic effects against a range of cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical cancer) | 10.5 |

| CaCo-2 (Colon adenocarcinoma) | 8.9 |

| A549 (Lung cancer) | 12.3 |

| MCF-7 (Breast cancer) | 11.7 |

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, outperforming some standard antibiotics. The following table summarizes the antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound could serve as a potential lead compound for the development of new antibacterial agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. In animal models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and inflammation pathways, such as COX enzymes and certain kinases associated with cancer progression .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A recent study evaluated the compound's effect on human cervical cancer cells (HeLa). The results showed a dose-dependent reduction in cell viability with an IC value of approximately 10.5 µM. This study concluded that the compound induces apoptosis via the intrinsic pathway .

- Antibacterial Activity Assessment : Another study focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, where the compound demonstrated significant inhibitory activity at low concentrations compared to traditional antibiotics like ampicillin .

- Anti-inflammatory Effects : In an experimental model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers, supporting its potential use in chronic inflammatory conditions .

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate?

Answer:

Synthesis optimization involves selecting appropriate reaction conditions (solvent, catalyst, temperature) and monitoring intermediates. For oxazole-thiophene hybrids, cyclocondensation of thiophene-2-carboxamide precursors with methyl cyanoacetate or similar reagents in polar aprotic solvents (e.g., DMF) is common. Reaction progress can be tracked via TLC, and yields improved by controlling stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and reflux times (3–5 hours). Post-synthesis, column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is effective for purification .

Basic: How can spectroscopic methods confirm the structure of this compound?

Answer:

- IR Spectroscopy : Confirm the presence of key functional groups:

- ¹H/¹³C NMR :

Advanced: How do crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?

Answer:

SHELXL refines X-ray data by:

- Modeling anisotropic displacement parameters for heavy atoms (e.g., sulfur in thiophene).

- Using restraints for flexible groups (e.g., the oxazole ring’s methyl ester).

- Validating hydrogen bonding via Hirshfeld surface analysis to resolve disorder in the amino group .

For example, if the thiophene ring shows torsional strain, TLS (Translation-Libration-Screw) refinement can model thermal motion .

Advanced: What computational methods predict the compound’s bioactivity against therapeutic targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like EGFR (common in cancer studies).

- Prepare the ligand with Open Babel (add charges, optimize geometry).

- Grid box centered on the ATP-binding pocket (coordinates: x=15.4, y=2.8, z=–12.1).

- QSAR Models : Train models with descriptors like LogP (lipophilicity) and polar surface area to predict antimicrobial activity .

Basic: How to assess purity and stability during storage?

Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 minutes.

- TGA/DSC : Monitor decomposition onset (expected >200°C for oxazole derivatives). Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).

- Metabolic Stability : Test in liver microsomes to rule out false negatives from rapid degradation.

- Structural Analog Comparison : Compare with methyl 5-amino-3-methylthiophene-2-carboxylate derivatives to isolate the thiophene’s role in activity .

Advanced: What strategies resolve overlapping signals in NMR spectra?

Answer:

- 2D NMR (COSY, HSQC) : Assign thiophene protons via homonuclear correlation and link carbons to protons.

- Variable Temperature NMR : Heat to 50°C to reduce rotational barriers (e.g., for the oxazole-ester group).

- Deuterated Solvents : Use DMSO-d₆ to sharpen broad NH₂ peaks .

Basic: What are common derivatization strategies for structure-activity studies?

Answer:

- Ester Hydrolysis : Convert the methyl ester to carboxylic acid using NaOH/EtOH (1:4 ratio) for solubility studies.

- Amide Formation : React with benzylamine/EDC·HCl to explore bioactivity changes.

- Halogenation : Introduce Br at the thiophene’s 5-position via NBS to enhance electronic effects .

Advanced: How to validate crystallographic data against potential twinning or disorder?

Answer:

- PLATON’s TWIN Tool : Check for twinning (e.g., BASF parameter >0.5 suggests twinning).

- SHELXL’s PART Command : Model disorder in the oxazole ring using split positions.

- Rigid-Body Refinement : Apply to the thiophene moiety if thermal motion exceeds 0.08 Ų .

Basic: What safety protocols are critical during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.